2-Ethylpyrimidine
Overview
Description
2-Ethylpyrimidine is a chemical compound with the CAS Number: 60544-11-8 . It has a molecular weight of 108.14 and is typically in liquid form .
Synthesis Analysis
Pyrimidines, including 2-Ethylpyrimidine, can be synthesized through various methods. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 provides 4-arylpyrimidines . Another method involves a ZnCl2-catalyzed three-component coupling reaction from functionalized enamines, triethyl orthoformate, and ammonium acetate .Molecular Structure Analysis
The IUPAC name for 2-Ethylpyrimidine is the same as its common name . Its InChI Code is 1S/C6H8N2/c1-2-6-7-4-3-5-8-6/h3-5H,2H2,1H3 , and its InChI key is RILVNLMOTMFTMQ-UHFFFAOYSA-N .Chemical Reactions Analysis
Pyrimidines, including 2-Ethylpyrimidine, can undergo various chemical reactions. For example, a base-promoted intermolecular oxidation C-N bond formation of allylic C (sp3)-H and vinylic C (sp2)-H of allyllic compounds with amidines enables the smooth formation of polysubstituted pyrimidines .Physical And Chemical Properties Analysis
2-Ethylpyrimidine is a liquid at room temperature . The compound is colorless .Scientific Research Applications
- Field: Medical Sciences
- Application: Perimidine derivatives have been used in drug discovery due to their ability to interact with different proteins and form complexes with metals .
- Methods: Various novel technologies have been developed for the selective synthesis of perimidines and their conjugated derivatives .
- Results: This has led to the preparation of different bioactive molecules .
- Field: Industrial Chemistry
- Application: Perimidine derivatives have applications in polymer chemistry .
- Methods: The methods extend to the preparation of industrially applicable molecules .
- Results: This has led to advancements in polymer chemistry .
- Field: Electronics
- Application: Perimidine derivatives have been used in the development of photosensors .
- Methods: Their distinct behavior in various ranges of light makes them suitable for this application .
- Results: This has led to advancements in the field of photosensors .
- Field: Industrial Chemistry
- Application: Perimidine derivatives have applications in dye industries .
- Methods: The methods extend to the preparation of industrially applicable molecules .
- Results: This has led to advancements in dye industries .
- Field: Organic Chemistry
- Application: Perimidine derivatives have been used as catalysts in organic synthesis .
- Methods: Various novel technologies have been developed for the selective synthesis of perimidines and their conjugated derivatives .
- Results: This has led to advancements in organic synthesis .
- Field: Medical Sciences
- Application: Pyrimidines have shown a range of pharmacological effects including anti-inflammatory effects .
- Methods: Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
Drug Discovery
Polymer Chemistry
Photosensors
Dye Industries
Catalytic Activity in Organic Synthesis
Anti-inflammatory Effects
- Field: Medical Sciences
- Application: Pyrimidines have shown a range of pharmacological effects including antioxidant effects .
- Methods: The antioxidant effects of pyrimidines are attributed to their ability to neutralize harmful free radicals in the body .
- Results: A large number of pyrimidines exhibit potent antioxidant effects .
- Field: Medical Sciences
- Application: Pyrimidines have shown a range of pharmacological effects including antibacterial effects .
- Methods: The antibacterial effects of pyrimidines are attributed to their ability to inhibit the growth of harmful bacteria .
- Results: A large number of pyrimidines exhibit potent antibacterial effects .
- Field: Medical Sciences
- Application: Pyrimidines have shown a range of pharmacological effects including antiviral effects .
- Methods: The antiviral effects of pyrimidines are attributed to their ability to inhibit the replication of viruses .
- Results: A large number of pyrimidines exhibit potent antiviral effects .
- Field: Medical Sciences
- Application: Pyrimidines have shown a range of pharmacological effects including antifungal effects .
- Methods: The antifungal effects of pyrimidines are attributed to their ability to inhibit the growth of harmful fungi .
- Results: A large number of pyrimidines exhibit potent antifungal effects .
- Field: Medical Sciences
- Application: Pyrimidines have shown a range of pharmacological effects including antituberculosis effects .
- Methods: The antituberculosis effects of pyrimidines are attributed to their ability to inhibit the growth of Mycobacterium tuberculosis .
- Results: A large number of pyrimidines exhibit potent antituberculosis effects .
- Field: Medical Sciences
- Application: Pyrimidines have shown a range of pharmacological effects including anticancer effects .
- Methods: The anticancer effects of pyrimidines are attributed to their ability to inhibit the growth of cancer cells .
- Results: A large number of pyrimidines exhibit potent anticancer effects .
Antioxidants
Antibacterial
Antiviral
Antifungal
Antituberculosis
Anticancer
Safety And Hazards
The safety information for 2-Ethylpyrimidine includes several hazard statements such as H226, H315, H319, H335 . Precautionary measures include P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .
Future Directions
Pyrimidines, including 2-Ethylpyrimidine, have immense applications in life sciences, medical sciences, and industrial chemistry . They have a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . Future research could focus on the development of new pyrimidines as anti-inflammatory agents .
properties
IUPAC Name |
2-ethylpyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-2-6-7-4-3-5-8-6/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RILVNLMOTMFTMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CC=N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethylpyrimidine |
Citations
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